molecular formula C20H22ClNO4S B11638792 ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11638792
M. Wt: 407.9 g/mol
InChI Key: QEMPPFQEHLLDLV-UHFFFAOYSA-N
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Description

Ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their wide range of applications in medicinal chemistry and material science . This compound, with its unique structure, has garnered interest for its potential therapeutic properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves multiple steps, starting from the preparation of the thiophene core. The key steps include:

    Formation of the Thiophene Core: The thiophene core can be synthesized through cyclization reactions involving sulfur-containing precursors.

    Introduction of the Chlorophenoxy Group: The 4-chlorophenoxy group is introduced via nucleophilic substitution reactions.

    Formation of the Butanoyl Amide Linkage: The butanoyl amide linkage is formed through amide bond formation reactions, typically using coupling reagents like EDCI or DCC.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are commonly used.

    Reduction: Reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in inflammatory or cancer pathways.

    Receptor Modulation: It may act as a modulator of specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2,4-dichlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Ethyl 2-[(4-tert-butylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
  • Ethyl 2-[(2-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Uniqueness

Ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the 4-chlorophenoxy group, which may impart distinct biological activities and chemical reactivity compared to its analogs .

Biological Activity

Ethyl 2-{[4-(4-chlorophenoxy)butanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopenta[b]thiophene core with various functional groups that may influence its biological activity. The presence of the 4-chlorophenoxy group and the butanoyl moiety are particularly noteworthy as they may enhance lipophilicity and facilitate interaction with biological targets.

The biological activity of this compound is believed to involve:

  • Interaction with Enzymes and Proteins : The chlorophenoxy group may participate in binding interactions with specific proteins or enzymes, altering their function.
  • Formation of Reactive Intermediates : The compound may undergo metabolic transformations that generate reactive species capable of interacting with cellular macromolecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of thiophene compounds have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Studies have highlighted the anticancer potential of related thiophene derivatives. The cytostatic activity observed in some compounds suggests that they may inhibit cancer cell proliferation through mechanisms such as:

  • Induction of apoptosis
  • Inhibition of cell cycle progression
  • Modulation of signaling pathways involved in tumor growth

Case Studies and Research Findings

  • Cytostatic Activity : A study demonstrated that thiophene derivatives exhibited significant cytostatic effects on cancer cell lines. The mechanism was attributed to their ability to induce cell cycle arrest and apoptosis in treated cells .
  • Analgesic Effects : Another investigation into related compounds revealed analgesic properties exceeding those of standard analgesics like metamizole. This suggests that structural modifications can lead to enhanced therapeutic effects .
  • High Throughput Screening (HTS) : A high-throughput screening campaign identified several small molecules similar to this compound as potent inducers of Oct3/4 expression in pluripotent stem cells, indicating a role in regenerative medicine .

Data Summary Table

Biological ActivityFindingsReferences
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis and inhibits cell cycle
AnalgesicSuperior analgesic effects compared to metamizole
Stem Cell InductionInduces Oct3/4 expression in stem cells

Properties

Molecular Formula

C20H22ClNO4S

Molecular Weight

407.9 g/mol

IUPAC Name

ethyl 2-[4-(4-chlorophenoxy)butanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C20H22ClNO4S/c1-2-25-20(24)18-15-5-3-6-16(15)27-19(18)22-17(23)7-4-12-26-14-10-8-13(21)9-11-14/h8-11H,2-7,12H2,1H3,(H,22,23)

InChI Key

QEMPPFQEHLLDLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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